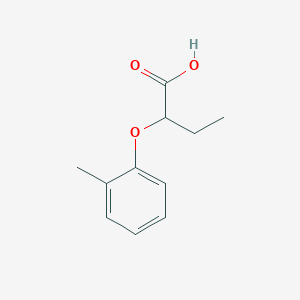

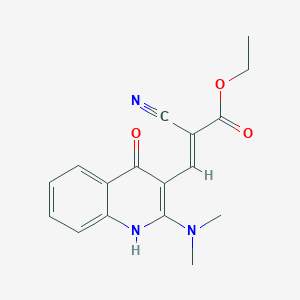

2-(2-Methylphenoxy)butanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-(2-Methylphenoxy)butanoic acid involves multiple steps, including the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce specific acyl chlorides, which are then subjected to further reactions to obtain the desired product. For instance, Zhang Dan-shen (2009) described a synthesis pathway for a similar compound, showcasing the complexity and versatility of synthetic methods available for such molecules (Zhang Dan-shen, 2009).

Molecular Structure Analysis

The molecular structure of (2-methylphenoxy)acetic acid has been analyzed through crystallography, revealing dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules, which is further stabilized by C—H⋯O hydrogen bonding. This detailed structural information underscores the compound's potential for forming stable molecular arrangements and interactions (P. Cox & G. Hickey, 2004).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Methylphenoxy)butanoic acid and its derivatives can lead to a wide range of products, indicating the compound's reactivity and versatility. For example, the reaction with adamantan-2-amine and (adamantan-1-yl)methylamine results in the formation of specific amides and esters, illustrating the compound's applicability in synthesizing complex molecules (I. Novakov et al., 2017).

Applications De Recherche Scientifique

Adsorption and Degradation in Soils : A study compared the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. It found that adsorption decreased in a sequence with different phenoxyalkanoic acids, including 4-(2,4-dichlorophenoxy) butanoic acid and 4-(4-chloro-2-methylphenoxy) butanoic acid. The predominant dissipation mechanism in soils was bacterial degradation (Paszko et al., 2016).

Sorption to Soil, Organic Matter, and Minerals : Another study reviewed sorption experiments of phenoxy herbicides, including various phenoxyalkanoic acids, to soil and other materials. It suggested that soil organic matter and iron oxides are relevant sorbents for these herbicides (Werner et al., 2012).

Antimicrobial Activity : A research focusing on the synthesis and antimicrobial activity of derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties, including 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, revealed significant antimicrobial activity against various microorganisms (Mickevičienė et al., 2015).

Effects on Skeletal Muscle Chloride Channel Conductance : A study on 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids indicated their role in blocking chloride membrane conductance in rat striated muscle, suggesting their potential biological activity (Carbonara et al., 2001).

Supramolecular Solvent-Based Liquid Phase Microextraction : A study developed an environmentally friendly method for the extraction of phenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid and 4-(4-Chloro-2-methylphenoxy) butanoic acid, from water and rice samples (Seebunrueng et al., 2020).

Propriétés

IUPAC Name |

2-(2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCFDXGPIABNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401538, DTXSID80901324 | |

| Record name | 2-(2-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161790-50-7 | |

| Record name | 2-(2-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)

![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)